molecular formula C8H9IO2 B8794849 2-(2-Iodophenoxy)ethanol CAS No. 67856-39-7

2-(2-Iodophenoxy)ethanol

Cat. No.: B8794849
CAS No.: 67856-39-7
M. Wt: 264.06 g/mol
InChI Key: ASGZYHAGSOQMOV-UHFFFAOYSA-N
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Description

Properties

CAS No.

67856-39-7

Molecular Formula

C8H9IO2

Molecular Weight

264.06 g/mol

IUPAC Name

2-(2-iodophenoxy)ethanol

InChI

InChI=1S/C8H9IO2/c9-7-3-1-2-4-8(7)11-6-5-10/h1-4,10H,5-6H2

InChI Key

ASGZYHAGSOQMOV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)OCCO)I

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The table below compares this compound with related compounds, emphasizing substituent effects, applications, and safety profiles:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications Safety/Handling Notes
This compound C₈H₉IO₂ 264.06 Ortho-iodo phenoxy, ethanol Pd-catalyzed cyclizations Handle with PPE; avoid inhalation .
2-(4-Iodophenoxy)ethanol C₈H₉IO₂ 264.06 Para-iodo phenoxy, ethanol Likely similar to ortho isomer Comparable iodine-related hazards .
Ethyl (2-iodophenoxy)acetate C₁₀H₁₁IO₃ 306.10 Ortho-iodo phenoxy, ethyl ester Esterification intermediates Flammable; use in ventilated areas .
2-(2-Methoxyethoxy)ethanol C₅H₁₂O₃ 120.15 Methoxyethoxy chain Solvent (e.g., diethylene glycol monomethyl ether) Irritant; requires ventilation .
2-(2-Iodophenyl)ethan-1-ol C₈H₉IO 248.06 Ortho-iodo phenyl, ethanol Potential precursor for iodinated aromatics Stability concerns due to iodine .
2-[2-(2-Isopropyl-phenoxy)-ethylamino]-ethanol C₁₃H₂₁NO₂ 223.32 Isopropylphenoxy, ethylamino-ethanol Synthetic routes for bioactive molecules Requires controlled reaction conditions .

Key Research Findings

Reactivity Differences :
  • Positional Isomerism: The ortho-iodo substitution in this compound enhances steric effects, influencing its reactivity in cyclization reactions compared to the para-isomer .
  • Functional Group Impact: Ethyl (2-iodophenoxy)acetate exhibits higher electrophilicity than this compound due to the ester group, making it more reactive in nucleophilic acyl substitutions .

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